

# Meta-analysis of clinical outcomes for B7-H3 targeted therapies

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## B7-H3 Targeted Therapies: A Meta-Analysis of Clinical Outcomes

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A comprehensive meta-analysis of clinical trials evaluating B7-H3 targeted therapies reveals promising efficacy across a range of solid tumors. B7-H3 (CD276), an immune checkpoint molecule frequently overexpressed on cancer cells, has emerged as a key target for novel immunotherapies. This guide provides a comparative analysis of the clinical outcomes for various B7-H3-directed therapeutic modalities, including monoclonal antibodies, antibody-drug conjugates (ADCs), and CAR T-cell therapies, supported by experimental data and detailed methodologies.

## Key Therapeutic Modalities and Clinical Efficacy

B7-H3 targeted therapies are being investigated in multiple clinical trials, demonstrating a significant anti-tumor response in heavily pretreated patient populations. The primary therapeutic strategies include monoclonal antibodies that enhance antibody-dependent cellular cytotoxicity (ADCC), ADCs that deliver a potent cytotoxic payload directly to tumor cells, and genetically engineered CAR T-cells that recognize and eliminate B7-H3 expressing cancer cells.

## Monoclonal Antibodies: Enoblituzumab

Enoblituzumab (MGA271) is a humanized anti-B7-H3 monoclonal antibody with an engineered Fc domain to increase its ADCC activity. Clinical studies have evaluated its safety and efficacy both as a monotherapy and in combination with other checkpoint inhibitors.

Therapy	Cancer Type	Trial (NCT)	Phase	N	ORR (%)	DCR (%)	PFS (months)	OS (months)	Key Findings & Safety
Enoblituzumab + Pembrolizumab	HNSC C (CPI-naïve)	-	I/II	18	33.3	61.1	-	Not Reached	Manageable safety profile.
Enoblituzumab (neoadjuvant)	Localized Prostate Cancer	NCT02923180	II	32	-	-	66% PSA0 at 1 year	-	Well-tolerated with no unexpected surgical complications. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Antibody-Drug Conjugates (ADCs)

ADCs targeting B7-H3 have shown robust activity, particularly in small cell lung cancer and metastatic castration-resistant prostate cancer.

- Ifinatamab Deruxtecan (I-DXd; DS-7300): This ADC consists of a humanized anti-B7-H3 antibody linked to a topoisomerase I inhibitor payload.

Thera py	Cance r Type	Trial	Phase	N	ORR (%)	DCR (%)	PFS (mont hs)	OS (mont hs)	Key Findin gs & Safety
I-DXd	ES- SCLC (pretre ated)	IDeate - Lung0 1	II	137 (12mg/ kg)	48.2	87.6	4.9	10.3	Manag eable safety profile. Most comm on TRAE s were nause a, anemi a, and neutro penia. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
I-DXd	ES- SCLC (pretre ated)	IDeate - Lung0 1	II	42 (12mg/ kg)	54.8	90.5	5.5	11.8	Confir med respon se rate. <a href="#">[8]</a>
I-DXd	Advan ced Solid Tumor s	DS730 0-A- J101	I/II	21 (SCLC )	52.4	-	5.8	12.2	Robus t and durabl e efficac y in heavily pretre ated

patient

s.[\[9\]](#)

- 
- MGC018: An ADC with a duocarmycin payload.

Thera py	Cance r Type	Trial (NCT)	Phase	N	ORR (%)	DCR (%)	PFS (mont hs)	OS (mont hs)	Key Findin gs & Safety
MGC0 18	mCRP C	NCT0 37295 96	I	39	25 (uncon firmed)	-	-	-	54% of patient s achiev ed ≥ 50% PSA reducti on. Manag eable safety profile. [10]
MGC0 18	NSCL C	NCT0 37295 96	I	16	25 (uncon firmed)	-	-	-	81% of evalua ble patient s had anti- tumor activity .[10]
MGC0 18	Melan oma	NCT0 37295 96	I	3	33.3 (1 confir med PR)	-	-	-	Reduc tions in target lesion sums observ ed.[11]

## Radiolabeled Antibody: Omburtamab

Omburtamab ( $^{131}\text{I}$ -8H9) is a radiolabeled monoclonal antibody targeting B7-H3 for the treatment of pediatric patients with central nervous system/leptomeningeal metastases from neuroblastoma.

Thera py	Cance r Type	Trial (NCT)	Phase	N	ORR (%)	DCR (%)	PFS (mont hs)	OS (mont hs)	Key Findin gs & Safety
Ombur tamab	Neuro blasto ma (CNS/I eptom eninge al metast ases)	101 (NCT0 32754 02)	II	32	31.3	75.0	-	73.5% at 12 month s	Serious advers e events were mostly related to myelo suppre ssion. <a href="#">[12]</a>
		03-133 (NCT0 00892 45)	II	107	-	-	-	50.8 (media n)	The FDA's Oncol ogic Drugs Adviso ry Comm ittee voted that there was not enoug h eviden ce to conclu

de  
omburt  
amab  
improv  
es  
overall  
surviv  
al.[\[13\]](#)  
[\[14\]](#)  
[\[15\]](#)

## CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapies targeting B7-H3 are in early-phase clinical trials and have shown initial safety and potential efficacy in recurrent brain tumors.

Thera py	Cance r Type	Trial (NCT)	Phase	N	ORR (%)	DCR (%)	PFS (mont hs)	OS (mont hs)	Key Findin gs & Safety
TX103 (autolo gous CAR- T)	Recurr ent Gliobla stoma	NCT0 52413 92	I	13	2 PRs, 1 CR in dose level 2	-	-	83.3% at 12 month s (for dose levels 1 & 2)	No dose- limiting toxicity or CAR-T treatm ent- related death observ ed. <a href="#">[16]</a>

## Experimental Protocols



The clinical trials cited in this guide adhere to rigorous protocols to ensure patient safety and data integrity. Below are generalized methodologies for the key therapeutic modalities.

## Monoclonal Antibody & ADC Trials

- **Patient Selection:** Patients with advanced solid tumors who have progressed on standard therapies and have B7-H3 expression confirmed by immunohistochemistry are typically enrolled. Key exclusion criteria often include significant comorbidities and prior treatment with a B7-H3 targeted therapy.
- **Dosing and Administration:** Therapies are administered intravenously. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD), followed by dose-expansion cohorts at the recommended Phase 2 dose (RP2D). For example, MGC018 was administered intravenously every three weeks.[\[10\]](#)[\[11\]](#)
- **Efficacy Evaluation:** Tumor responses are assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Primary endpoints typically include ORR and safety, while secondary endpoints often include DCR, PFS, and OS.
- **Safety Monitoring:** Patients are monitored for adverse events (AEs), with a focus on treatment-related AEs (TRAEs). Dose-limiting toxicities (DLTs) are carefully evaluated during the dose-escalation phase.

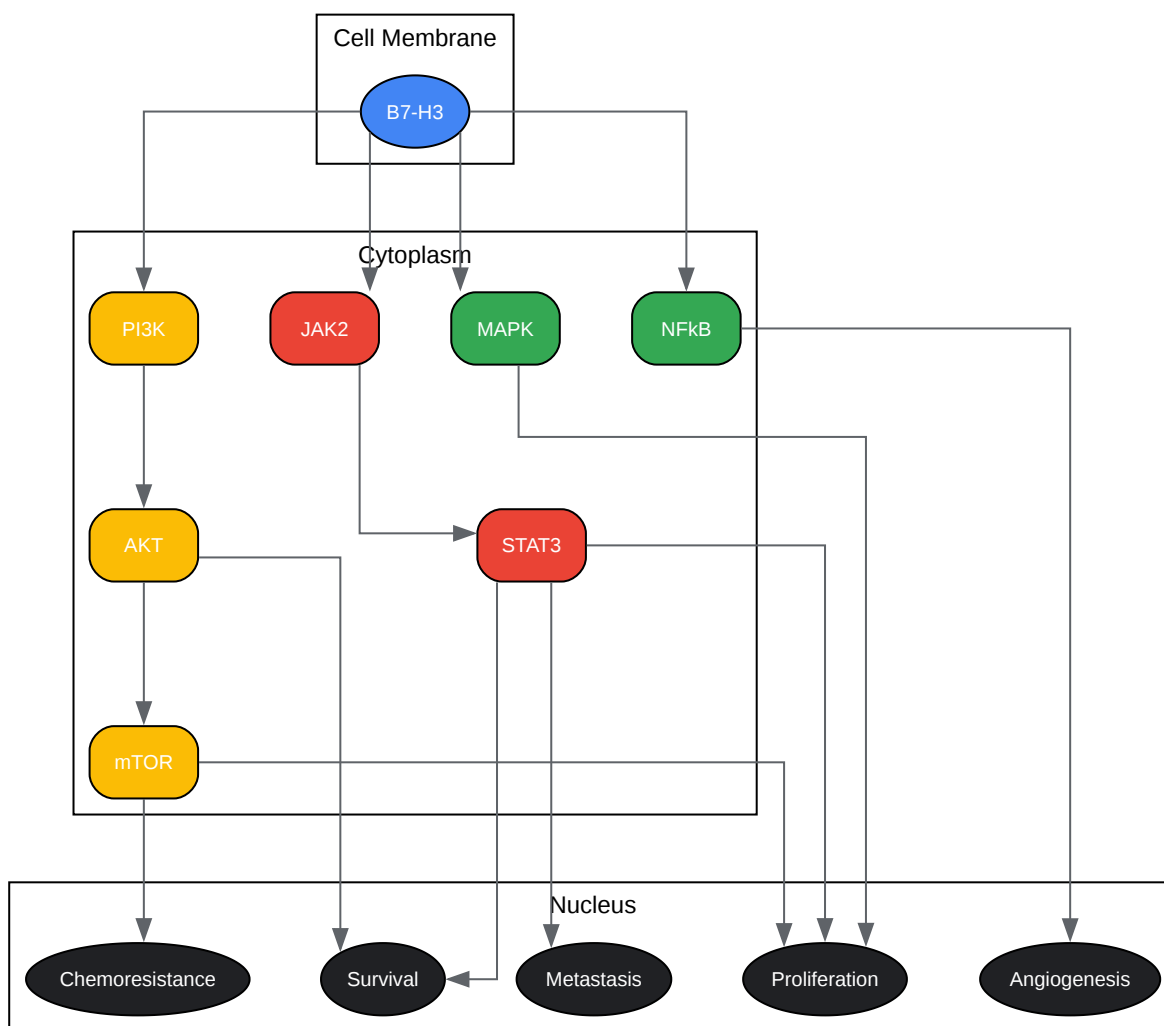
## CAR T-Cell Therapy Trials

- **Patient Selection:** Patients with recurrent or refractory tumors expressing B7-H3 are eligible. For brain tumors, confirmation of recurrence is often done via imaging.[\[16\]](#)
- **Manufacturing and Administration:** Autologous T-cells are collected from the patient, genetically modified to express the B7-H3 specific CAR, and then infused back into the patient. For glioblastoma, administration can be intracavitary and/or intraventricularly via an Ommaya reservoir.[\[16\]](#)[\[17\]](#)
- **Preconditioning:** Patients typically receive a lymphodepleting chemotherapy regimen prior to CAR T-cell infusion to enhance the expansion and persistence of the CAR T-cells.

- **Efficacy and Safety Evaluation:** Similar to other trials, RECIST criteria are used for tumor response assessment. Safety monitoring is particularly focused on cytokine release syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell therapy.

## Visualizations

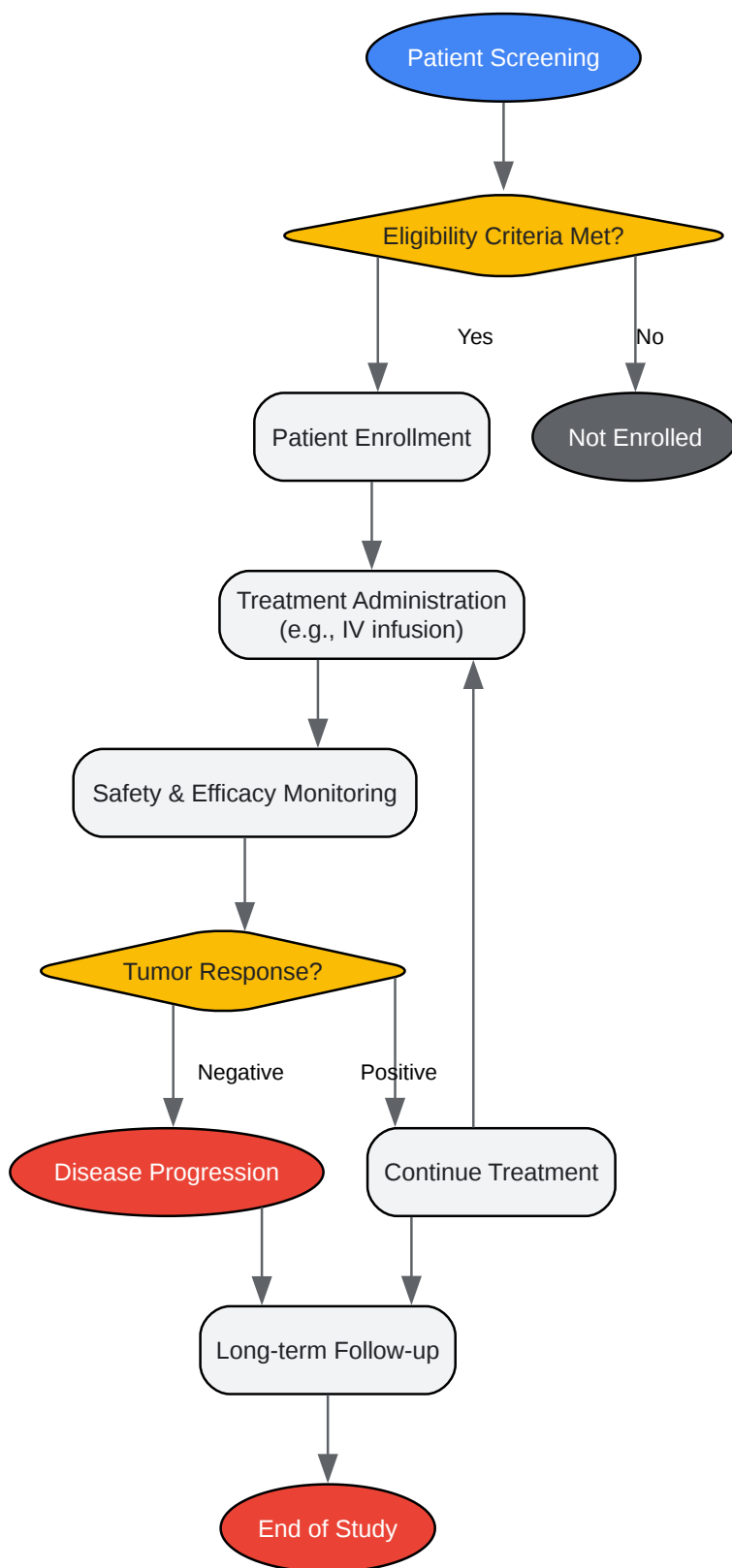
### B7-H3 Signaling Pathway



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Caption: B7-H3 signaling activates multiple downstream pathways promoting cancer progression.

## General Experimental Workflow for B7-H3 Targeted Therapy Clinical Trials



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Caption: A simplified workflow of a typical clinical trial for a B7-H3 targeted therapy.

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